molecular formula C12H16O2 B8555410 1-(2,3-Dihydro-3,3-dimethyl-5-benzofuranyl)ethanol

1-(2,3-Dihydro-3,3-dimethyl-5-benzofuranyl)ethanol

Cat. No. B8555410
M. Wt: 192.25 g/mol
InChI Key: DCXPCZKYKXATFX-UHFFFAOYSA-N
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Patent
US04977276

Procedure details

A mixture of the precursor ether (0.21 g. 0.9 mmol), Mg turnings (1.0 g 0.041 g at) and dry THF (2 mL) was heated (heat gun) under N2 until the mixture turned cloudy (ca 15 min). Dry THF (15 mL) was added to the mixture which was then heated to reflux. A solution of ether (42) (2.92 g, 12.9 mmol) in dry THF (25 mL) was added dropwise to the vigorously stirred mixture over a period of 0.75 hours. After vigorous stirring at reflux for 2.75 hours, another 0.25 g (0.010 g at) of Mg turnings were added. The new mixture was stirred at reflux for 0.75 hour and with no external heat for 0.5 hours. Upon cooling the mixture to -5° to -10° C. (ice-salt bath), a solution of freshly distilled acetaldehyde (2.0 g, 0.045 mol) in dry THF (20 mL) was added dropwise to the vigorously stirred mixture over a period of 0.7 hours. This reaction mixture was stirred in an ice-salt bath (-5° to -10° C.) for 1.5 hours, after which time a solution of acetaldehyde (0.9 g, 0.020 mol) in dry THF (5 mL) was added dropwise (over a period of about 0.2 h) and the new mixture was stirred 0.3 hours. With continued cooling (-5° to -10° C.), saturated aqueous NH4Cl (3 mL) was added and the excess Mg turnings were removed by filtration. Saturated aqueous NH4Cl (10 mL) and ether rinses (of glassware and Mg turnings, 60 mL) were added to the filtrate. After separating the organic layer, the aqueous phase (pH≥8) was acidified (pH 6.5 to 7) with saturated aqueous NH4Cl (15 mL) and 4% H2SO4 (14 mL). The aqueous solution was extracted with ether (5×40 mL) and ether (90 mL) was added to the combined organics. The organic solution was washed with saturated aqueous NaHCO3 (75 mL) and brine (50 mL). After drying (MgSO4) the solution, the solvent was removed, and the residual oil was chromatographed through a circular silica gel plate (4 mm) spun by a Chromatotron (Model 7924T, Harrison Research, 840 Moana Court, Palo Alto, Calif.). Half of the product was eluted with ether/petroleum ether (bp 50°-110° C.) 20:1, 8:1, then 4:1 and then the same solvent system was used to elute the other half. In both separations, the 4:1 ratio was required to elute the title compound. Concentration of the eluent in the desired fractions gave 1.18 g (44%) of the alcohol as a light yellow, viscous oil. TLC analysis (1:4 ether:petroleum ether, bp 50°-110° C.) indicated the compound was essentially pure.
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.92 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Mg
Quantity
0.25 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2 g
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0.9 g
Type
reactant
Reaction Step Seven
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Name
Quantity
3 mL
Type
reactant
Reaction Step Eight
Yield
44%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3]CC.Br[C:7]1[CH:8]=[CH:9][C:10]2[O:14][CH2:13][C:12]([CH3:16])([CH3:15])[C:11]=2[CH:17]=1.C(=O)C.[NH4+].[Cl-]>C1COCC1>[CH3:15][C:12]1([CH3:16])[C:11]2[CH:17]=[C:7]([CH:2]([OH:3])[CH3:1])[CH:8]=[CH:9][C:10]=2[O:14][CH2:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.21 g
Type
reactant
Smiles
CCOCC
Name
Mg
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.92 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(CO2)(C)C)C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Mg
Quantity
0.25 g
Type
reactant
Smiles
Step Five
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
2 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
3 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
After vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
(heat gun) under N2 until the mixture
CUSTOM
Type
CUSTOM
Details
(ca 15 min)
TEMPERATURE
Type
TEMPERATURE
Details
was then heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.75 hours
Duration
2.75 h
STIRRING
Type
STIRRING
Details
The new mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.75 hour
Duration
0.75 h
TEMPERATURE
Type
TEMPERATURE
Details
with no external heat for 0.5 hours
Duration
0.5 h
STIRRING
Type
STIRRING
Details
This reaction mixture was stirred in an ice-salt bath (-5° to -10° C.) for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
was stirred 0.3 hours
Duration
0.3 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the excess Mg turnings were removed by filtration
ADDITION
Type
ADDITION
Details
Saturated aqueous NH4Cl (10 mL) and ether rinses (of glassware and Mg turnings, 60 mL) were added to the filtrate
CUSTOM
Type
CUSTOM
Details
After separating the organic layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (5×40 mL) and ether (90 mL)
ADDITION
Type
ADDITION
Details
was added to the combined organics
WASH
Type
WASH
Details
The organic solution was washed with saturated aqueous NaHCO3 (75 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4) the solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residual oil was chromatographed through a circular silica gel plate (4 mm)
WASH
Type
WASH
Details
Half of the product was eluted with ether/petroleum ether (bp 50°-110° C.) 20:1, 8:1
WASH
Type
WASH
Details
to elute the other half
WASH
Type
WASH
Details
to elute the title compound

Outcomes

Product
Name
Type
product
Smiles
CC1(COC2=C1C=C(C=C2)C(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 682%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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